molecular formula C19H15F3N2O B2674581 (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 444101-29-5

(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2674581
CAS RN: 444101-29-5
M. Wt: 344.337
InChI Key: CWWXXQAHXAVGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound that has been extensively researched for its potential applications in the field of pharmaceuticals. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Catalysis and Polymerization

Research on η2-formamidinyl Zr complex, containing a 2,6-dimethylphenyl isocyanide component, has demonstrated its utility in the polymerization of ethylene and 1-hexene. This complex offers insights into the use of similar chemical structures in catalytic processes (Benetollo et al., 2003).

Heterocyclic Synthesis

The compound 2-Cyan-5-dimethylamino-3-phenyl-2,4-pentadienamide has been identified as a key intermediate in the synthesis of pyridones from enaminoketones and cyanacetamide. This demonstrates the role of such compounds in the formation of complex heterocyclic structures (Junek et al., 1971).

Enantioselective Catalysis

The influence of substrates and ligands on rhodium-catalyzed hydrogenation of enamides, including compounds related to (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, has been explored. These studies contribute to the understanding of enantioselective catalysis in organic synthesis (Donoghue et al., 2007).

Crosslinkable Polymeric Materials

Soluble aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups have been synthesized, showing potential as processable and heat-resistant materials. This research expands the applications of cyano-terminated polymers in materials science (Yu et al., 2009).

Disperse Dyes Synthesis

Compounds like 3-Dimethyl amino-1-phenyl propenone have been used to create disperse dyes, suggesting that similar structures, including (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, could be relevant in dye synthesis (Elapasery et al., 2020).

Transesterification Catalysis

Fe-Zn double-metal cyanide complexes, which may include structures similar to the compound , have been identified as efficient catalysts for transesterification reactions. This underscores the potential application of these complexes in organic synthesis and industrial processes (Srivastava et al., 2006).

properties

IUPAC Name

(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O/c1-12-5-3-6-13(2)17(12)24-18(25)15(11-23)9-14-7-4-8-16(10-14)19(20,21)22/h3-10H,1-2H3,(H,24,25)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWXXQAHXAVGPP-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

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